molecular formula C6H13NO2 B8768969 methyl N-butan-2-ylcarbamate CAS No. 39076-02-3

methyl N-butan-2-ylcarbamate

Cat. No. B8768969
Key on ui cas rn: 39076-02-3
M. Wt: 131.17 g/mol
InChI Key: OZXBLDXVIIDKNA-UHFFFAOYSA-N
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Patent
US05508311

Procedure details

N-Methyl-2-aminobutane was prepared from 2-aminobutane (24.7 g, 333 mmol) by reaction with methyl chloroformate (29 mL, 375 mmol) in dichloromethane (700 mL) containing 4-dimethylaminopyridine (4.25 g, 35 mmol) and triethylamine (58.5 mL, 415 mmol). N-carbomethoxy-2-aminobutane was isolated in 100% yield following washing of the reaction solution with water and 0.1N hydrochloric acid, drying of the solvent over sodium sulfate and rotary evaporation of the solvent. An ethereal solution of the product was added dropwise to a stirred suspension of lithium aluminum hydride (19.0 g, 500 mmol) in ether (1 L). After destruction of the aluminum and lithium complexes by careful addition of water (10 mL), 10% sodium hydroxide (10 mL) and water (57 mL), the solids were filtered and the ether was distilled off at atmospheric pressure. The residue was distilled to give 14 g of N-methyl-2-aminobutane as a clear colorless liquid (b.p.=74°-76° C./720 mm).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
58.5 mL
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:4][CH3:5])[CH3:3].Cl[C:7]([O:9][CH3:10])=[O:8].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1>[CH3:7][NH:1][CH:2]([CH2:4][CH3:5])[CH3:3].[C:7]([NH:1][CH:2]([CH2:4][CH3:5])[CH3:3])([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
NC(C)CC
Name
Quantity
29 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
58.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.25 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(C)CC
Name
Type
product
Smiles
C(=O)(OC)NC(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05508311

Procedure details

N-Methyl-2-aminobutane was prepared from 2-aminobutane (24.7 g, 333 mmol) by reaction with methyl chloroformate (29 mL, 375 mmol) in dichloromethane (700 mL) containing 4-dimethylaminopyridine (4.25 g, 35 mmol) and triethylamine (58.5 mL, 415 mmol). N-carbomethoxy-2-aminobutane was isolated in 100% yield following washing of the reaction solution with water and 0.1N hydrochloric acid, drying of the solvent over sodium sulfate and rotary evaporation of the solvent. An ethereal solution of the product was added dropwise to a stirred suspension of lithium aluminum hydride (19.0 g, 500 mmol) in ether (1 L). After destruction of the aluminum and lithium complexes by careful addition of water (10 mL), 10% sodium hydroxide (10 mL) and water (57 mL), the solids were filtered and the ether was distilled off at atmospheric pressure. The residue was distilled to give 14 g of N-methyl-2-aminobutane as a clear colorless liquid (b.p.=74°-76° C./720 mm).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
58.5 mL
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:4][CH3:5])[CH3:3].Cl[C:7]([O:9][CH3:10])=[O:8].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1>[CH3:7][NH:1][CH:2]([CH2:4][CH3:5])[CH3:3].[C:7]([NH:1][CH:2]([CH2:4][CH3:5])[CH3:3])([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
NC(C)CC
Name
Quantity
29 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
58.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.25 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(C)CC
Name
Type
product
Smiles
C(=O)(OC)NC(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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